![molecular formula C20H22ClNO4 B4301367 ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate](/img/structure/B4301367.png)
ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate
Overview
Description
Ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate is a chemical compound that belongs to the family of propanoates. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate can have various biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and inhibit tumor growth. It has also been shown to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate in lab experiments is its potential as a drug candidate. It has been shown to possess various properties that make it a potential candidate for the treatment of various diseases. However, one of the major limitations is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate. One of the major directions is to further investigate its mechanism of action. This will help in the development of more effective drugs based on this compound. Another direction is to investigate its potential as a treatment for various diseases such as cancer and inflammation. Additionally, further research can be done to explore its potential as a diagnostic tool for various diseases.
Scientific Research Applications
Ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate has been extensively used in scientific research for various applications. One of the major applications is in the development of new drugs. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-25-15-11-9-14(10-12-15)18(13-19(23)26-4-2)22-20(24)16-7-5-6-8-17(16)21/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTVPXFYTQQDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(2-chlorobenzoylamino)-3-(4-ethoxyphenyl)-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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